molecular formula C13H20O4 B11747810 1-(2,2-Diethoxyethoxy)-2-methoxybenzene

1-(2,2-Diethoxyethoxy)-2-methoxybenzene

Cat. No.: B11747810
M. Wt: 240.29 g/mol
InChI Key: LAQMLBCREDCVRH-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethoxy)-2-methoxybenzene is an aromatic ether derivative featuring a methoxy group at the ortho position and a diethoxyethoxy substituent. The compound’s structure comprises a benzene ring substituted with a methoxy (-OCH₃) group and a 2,2-diethoxyethoxy (-OCH₂CH(OCH₂CH₃)₂) side chain. The diethoxyethoxy group is synthetically accessible via acetal formation, as demonstrated in the synthesis of 1-(1-butoxyethoxy)-2-methoxybenzene (AG) using guaiacol and vinyl ethers .

Properties

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

1-(2,2-diethoxyethoxy)-2-methoxybenzene

InChI

InChI=1S/C13H20O4/c1-4-15-13(16-5-2)10-17-12-9-7-6-8-11(12)14-3/h6-9,13H,4-5,10H2,1-3H3

InChI Key

LAQMLBCREDCVRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(COC1=CC=CC=C1OC)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene typically involves the reaction of 2-methoxyphenol with diethyl carbonate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene glycol to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of 4-6 hours .

Industrial Production Methods: Industrial production of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled conditions to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Diethoxyethoxy)-2-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(2,2-Diethoxyethoxy)-2-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Diethoxyethoxy)-2-methoxybenzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through the formation of reactive intermediates that interact with biological molecules, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2,2-Diethoxyethoxy)-2-methoxybenzene with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and biological activities:

Compound Structure/Substituents Molecular Weight Key Properties/Activities Synthesis References
1-(2,2-Diethoxyethoxy)-2-methoxybenzene Methoxy (ortho), diethoxyethoxy side chain ~238.27 g/mol Hypothesized solubility in polar solvents; potential as a synthetic intermediate Likely via acetal formation (e.g., guaiacol + vinyl ether)
DBMB (1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene) Methoxy (ortho), benzimidazole-propyl side chain Higher (exact MW not provided) Syk kinase inhibition; anti-inflammatory via NF-κB pathway suppression (IC₅₀: 10–50 µM) Complex synthesis involving benzimidazole coupling
AG (1-(1-Butoxyethoxy)-2-methoxybenzene) Methoxy (ortho), butoxyethoxy side chain ~226.29 g/mol Enhanced lipophilicity; used in lignin vitrimer synthesis Solvent-free acetal formation (guaiacol + butyl vinyl ether, 110°C, 6 h)
Benzyloxyacetaldehyde diethyl acetal Benzyloxy group, diethoxy acetal 224.30 g/mol High solubility in organic solvents; used in polymer chemistry Benzyloxyacetaldehyde + diethyl acetal
1-Ethoxy-2-methoxybenzene Methoxy (ortho), ethoxy substituent 152.19 g/mol Simpler structure; limited biological activity reported Etherification of guaiacol with ethyl halides
1-Bromo-2-(2,2-diethoxyethoxy)-4-fluorobenzene Bromo, fluoro, diethoxyethoxy substituents 307.16 g/mol Halogen-enhanced reactivity; potential building block for cross-coupling reactions Bromination/fluorination of diethoxyethoxy precursors
1-(2,2-Diethoxyethoxy)-2-fluorobenzene Fluoro (ortho), diethoxyethoxy substituent 228.26 g/mol Improved metabolic stability compared to non-halogenated analogs Fluorination of diethoxyethoxy precursors

Key Comparative Insights:

Substituent Effects on Bioactivity: DBMB’s benzimidazole groups enable direct Syk kinase inhibition, reducing NF-κB-driven inflammation . In contrast, the diethoxyethoxy group in the target compound may influence solubility but lacks direct evidence of kinase modulation.

Synthetic Accessibility :

  • Acetal formation (e.g., AG and the target compound) is a versatile route for introducing alkoxy side chains . DBMB’s synthesis is more complex, requiring multi-step benzimidazole coupling .

Physicochemical Properties :

  • Increasing alkoxy chain length (e.g., AG’s butoxyethoxy vs. target’s diethoxyethoxy) enhances lipophilicity, affecting membrane permeability .
  • Halogenation (e.g., fluoro/bromo derivatives) improves stability and reactivity for pharmaceutical or material science applications .

Biological Relevance: DBMB remains the most biologically characterized analog, with IC₅₀ values in the micromolar range for NO and PGE2 inhibition . The target compound’s diethoxyethoxy group may require structural optimization (e.g., adding heterocycles) to achieve similar potency.

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